3-Chloro-4-ethoxy-5-fluorobenzyl bromide

描述

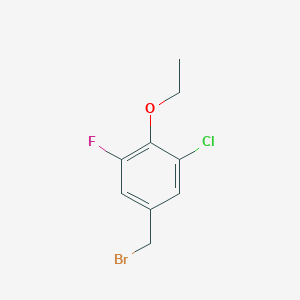

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is an organic compound with the molecular formula C9H9BrClFO It is characterized by the presence of a benzene ring substituted with chloro, ethoxy, and fluoro groups, along with a bromomethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide typically involves the bromination of 3-chloro-4-ethoxy-5-fluorotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

3-Chloro-4-ethoxy-5-fluorotoluene+Br2→3-Chloro-4-ethoxy-5-fluorobenzyl bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

化学反应分析

Types of Reactions

3-Chloro-4-ethoxy-5-fluorobenzyl bromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Methyl-substituted benzene derivatives.

科学研究应用

Pharmaceutical Applications

3-Chloro-4-ethoxy-5-fluorobenzyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy and specificity of drugs.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral agents, particularly those targeting HIV. The compound has been utilized in the preparation of derivatives that exhibit potent integrase inhibitory activity, contributing to the development of effective treatments for HIV infections .

Agrochemical Development

The compound is also significant in the agrochemical sector, where it is employed in the formulation of herbicides and pesticides. The introduction of fluorine into its structure often enhances biological activity and selectivity against target pests.

Case Study: Herbicide Formulation

Research has demonstrated that derivatives of this compound can be developed into novel herbicides that show improved efficacy compared to traditional compounds. These formulations have been tested in various agricultural settings, yielding promising results in weed control while minimizing environmental impact.

Materials Science

In materials science, this compound is used to synthesize advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating polymers and other materials.

Case Study: Polymer Synthesis

The compound has been employed in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants .

Environmental Research

The environmental impact of fluorinated compounds is a growing area of research. Studies involving this compound focus on its degradation pathways and potential ecological effects.

Case Study: Degradation Studies

Research has shown that understanding the degradation pathways of this compound can inform safer usage guidelines for agrochemicals containing it. Investigations into its environmental persistence and toxicity are critical for assessing risks associated with its application in agriculture.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for antiviral agents | Effective integrase inhibitors for HIV treatment |

| Agrochemicals | Herbicide and pesticide formulation | Improved efficacy in weed control |

| Materials Science | Synthesis of fluorinated polymers | Enhanced thermal stability and chemical resistance |

| Environmental Research | Study of degradation pathways | Insights into ecological impact and safety guidelines |

作用机制

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of receptor function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- 3-Chloro-4-ethoxy-5-fluorotoluene

- 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

- 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Uniqueness

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups into the benzene ring. Its combination of chloro, ethoxy, and fluoro substituents also provides distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

生物活性

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

This compound has the molecular formula C9H9BrClF and a molecular weight of 267.52 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving the appropriate precursors. Its structure includes a chloro group, an ethoxy group, and a fluorine atom, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control compounds.

| Bacterial Strain | Inhibition Zone (mm) | Control Compound (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

| Pseudomonas aeruginosa | 10 | 6 |

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies using human cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.

A recent study reported the following IC50 values for various cancer cell lines:

These findings indicate that the compound may act by inhibiting specific cellular pathways involved in cancer proliferation.

The mechanism of action for this compound appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell survival and apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by MDPI reported that the compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

- Cancer Cell Line Analysis : Another research article focused on the anticancer properties of this compound, revealing that it induced apoptosis in breast cancer cells through caspase activation and PARP cleavage .

- In Vivo Studies : Animal model studies indicated that treatment with the compound led to reduced tumor growth in xenograft models, further supporting its potential as an anticancer drug .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-4-ethoxy-5-fluorobenzyl bromide?

Methodological Answer: The synthesis typically involves bromination of the corresponding benzyl alcohol or toluene derivative. For analogous compounds like 3-chlorobenzyl bromide, direct bromination using reagents such as PBr₃ or HBr in the presence of a catalyst (e.g., DMF) is common . For this compound, the ethoxy and fluoro substituents may necessitate careful control of reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions like demethylation or displacement of fluorine. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity, as seen in related brominated benzyl compounds .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in a tightly sealed amber vial to prevent degradation via hydrolysis or photolysis. The compound’s sensitivity to moisture and light is comparable to structurally similar benzyl bromides like 4-chlorobenzyl bromide, which require protection from humidity and oxidizing agents . Use desiccants (e.g., molecular sieves) in storage containers.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing ethoxy vs. methoxy groups via chemical shifts).

- HPLC-MS: For purity assessment and detection of brominated byproducts. Use reverse-phase C18 columns with acetonitrile/water mobile phases, as described for related fluorinated benzyl compounds .

- Elemental Analysis: To verify halogen content (Cl, Br, F).

- X-ray Crystallography: For definitive structural confirmation, as applied to structurally complex brominated aromatics .

Q. What safety precautions are necessary during handling?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) in a fume hood. The compound’s corrosive nature is comparable to 4-bromobenzoyl chloride, which requires segregation from acids and bases .

- Neutralize spills with sodium bicarbonate or sand. Avoid contact with skin, as brominated benzyl derivatives can cause severe irritation .

Advanced Research Questions

Q. How do the substituents (Cl, OEt, F) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine and chlorine groups activate the benzyl bromide toward SN₂ reactions by polarizing the C-Br bond, while the ethoxy group (electron-donating via resonance) may stabilize intermediates. Competitive elimination can occur if steric hindrance from the substituents is significant. Kinetic studies using substrates like 5-chloro-2-fluorobenzyl bromide suggest that substituent positioning (ortho vs. para) alters reaction pathways . Design experiments with controlled nucleophiles (e.g., NaN₃ in DMF) to probe regioselectivity.

Q. How can this compound be utilized in synthesizing pharmacologically relevant intermediates?

Methodological Answer: The compound’s halogen and ethoxy groups make it a versatile building block for drug candidates. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to generate biaryl structures, as demonstrated in the synthesis of pyrazole-based inhibitors . Optimize cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) by monitoring substituent effects on catalytic efficiency.

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Conflicting data often arise from variations in solvent polarity, temperature, or catalyst loading. For example, brominated benzyl derivatives show divergent yields in SN₂ reactions when DMF vs. THF is used . Systematically replicate experiments while controlling variables:

- Use design-of-experiment (DoE) frameworks to isolate key factors.

- Compare kinetic profiles (e.g., via in situ IR spectroscopy) to identify rate-limiting steps.

Q. What mechanistic insights can be gained from studying its thermal decomposition?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with GC-MS can reveal decomposition pathways (e.g., HBr elimination or ether cleavage). For analogs like 4-ethoxybenzyl bromide, decomposition above 150°C generates ethylene and phenolic byproducts . Correlate thermal stability with substituent electronic effects using DFT calculations (e.g., assessing C-Br bond dissociation energies).

Q. How does this compound compare to its non-ethoxy analogs in catalytic applications?

Methodological Answer: The ethoxy group enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis. Compare catalytic efficiency in Buchwald-Hartwig aminations using Pd catalysts: Ethoxy-substituted derivatives may improve ligand coordination vs. non-ethoxy analogs like 3-chloro-4-fluorobenzyl bromide . Use turnover number (TON) and frequency (TOF) metrics for quantitative comparisons.

属性

IUPAC Name |

5-(bromomethyl)-1-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPCDMJXUHSHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。